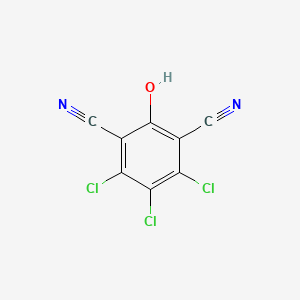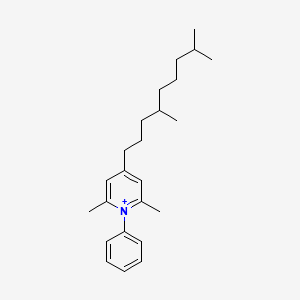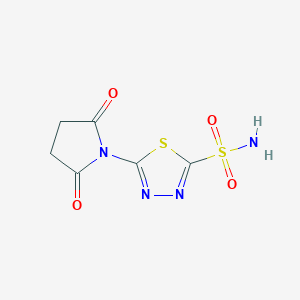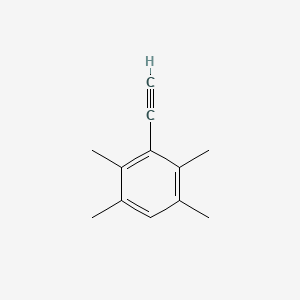
1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- is an organic compound belonging to the indene family It is characterized by its unique structure, which includes a bicyclic system with a methylene group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, the production of 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- often involves the catalytic hydrogenation of indene in the presence of a suitable catalyst. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The methylene group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-
Comparison: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- is unique due to the presence of the methylene group at the third carbon, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different substitution patterns and potential for functionalization, making it valuable for specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
150194-24-4 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
1,1,2-trimethyl-3-methylidene-2H-indene |
InChI |
InChI=1S/C13H16/c1-9-10(2)13(3,4)12-8-6-5-7-11(9)12/h5-8,10H,1H2,2-4H3 |
InChI-Schlüssel |
DOMINCFROXCTTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C)C2=CC=CC=C2C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)


![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)



![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)

![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)


